molecular formula C8H16N2 B1149051 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 150208-67-6

Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No.: B1149051
CAS No.: 150208-67-6
M. Wt: 140.22604
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Description

Octahydro-1h-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a bicyclic structure consisting of a pyridine ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient synthetic routes for octahydro-1h-pyrido[1,2-a]pyrazine involves a one-pot synthesis via a nitro-Mannich reaction. This method includes the displacement of a nitro group, leading to the formation of the desired heterobicyclic core . Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which undergoes several transformations to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method makes it a promising candidate for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1h-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines .

Scientific Research Applications

Octahydro-1h-pyrido[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which octahydro-1h-pyrido[1,2-a]pyrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed pharmacological effects .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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